4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound with a molecular weight of 350.46 g/mol This compound features a phenol group substituted with a hexyl chain, a methoxy group, and a pyrazolyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. . The hexyl chain is often added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: A simpler analog with similar structural features.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with similar pyrazole and phenol groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a phenyl-pyrazole structure.
Uniqueness
4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and methoxy group differentiates it from other similar compounds, potentially enhancing its solubility and reactivity .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-hexyl-5-methoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C22H26N2O2/c1-3-4-5-7-12-17-13-18(20(25)14-21(17)26-2)22-19(15-23-24-22)16-10-8-6-9-11-16/h6,8-11,13-15,25H,3-5,7,12H2,1-2H3,(H,23,24) |
InChI Key |
DQHKEAAZVUMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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